molecular formula C14H9FN2 B2816417 2-(4-Fluorophenyl)quinoxaline CAS No. 449-46-7

2-(4-Fluorophenyl)quinoxaline

Cat. No.: B2816417
CAS No.: 449-46-7
M. Wt: 224.238
InChI Key: NSKAVCQOVDGECI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a fluorine atom attached to the phenyl ring at the 4-position. This compound has garnered significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method utilizes titanium silicate-1 (TS-1) as a catalyst in methanol at room temperature. This reaction is scalable to multigram scale and the catalyst is recyclable . Another approach involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and green chemistry principles is emphasized to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)quinoxaline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of certain kinases, which are involved in cell signaling pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)quinoxaline
  • 2-(4-Methoxyphenyl)quinoxaline
  • 2-(4-Chlorophenyl)quinoxaline

Comparison: 2-(4-Fluorophenyl)quinoxaline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their non-fluorinated counterparts .

Biological Activity

2-(4-Fluorophenyl)quinoxaline is a significant compound within the quinoxaline family, known for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and various applications supported by recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H9_9FN2_2. The compound features a fluorine atom attached to a phenyl group, which influences its chemical reactivity and biological activity. The dihedral angle between the benzene ring and the quinoxaline ring system is approximately 22.2°, indicating a certain degree of planarity that is crucial for its interaction with biological targets .

Synthesis

The synthesis of this compound typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Various methods have been explored to enhance yield and efficiency, including microwave-assisted synthesis and ionic liquid catalysis .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • In vitro Studies : Research has shown that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. A derivative demonstrated an IC50_{50} value as low as 0.29 µM against HepG2 liver cancer cells, comparable to doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of specific kinases involved in cell signaling pathways. For example, certain derivatives were found to inhibit Stat3 phosphorylation in A431 human epidermoid carcinoma cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties :

  • Broad-Spectrum Activity : Studies indicate that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as exhibit antifungal properties .
  • Specific Inhibitory Effects : Some derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in this compound significantly enhances its lipophilicity and stability compared to other halogenated quinoxalines. This modification often leads to improved biological activity. A comparative analysis with similar compounds reveals that:

Compound NameIC50_{50} (µM)Activity Type
This compound0.29 - 0.90Anticancer
2-(4-Bromophenyl)quinoxaline>10Less active
2-(4-Methoxyphenyl)quinoxaline>10Less active

This table illustrates how the substitution pattern on the quinoxaline ring can influence its efficacy against cancer cell lines.

Case Studies

  • Study on Antitumor Activity : A series of quinoxaline derivatives were synthesized and evaluated against HCT116 human colon carcinoma and HepG2 liver cancer cell lines. The results indicated that compounds with para-substituted groups showed enhanced activity compared to ortho or meta substitutions .
  • Antitubercular Activity : Research involving novel quinoxaline derivatives demonstrated promising results against Mycobacterium tuberculosis with IC50_{50} values ranging from 20 to 97 µM, indicating their potential as therapeutic agents .

Properties

IUPAC Name

2-(4-fluorophenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKAVCQOVDGECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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